BenchChemオンラインストアへようこそ!

D-A H-PHOSPHONATE)

Oligonucleotide synthesis Monomer stability Solution degradation

D-A H-Phosphonate (104684-74-4) is a 5'-DMT, N6-benzoyl-protected deoxyadenosine 3'-H-phosphonate for oligonucleotide synthesis. Unlike phosphoramidites, it defers oxidation to a single post-synthetic step—enabling uniform backbone conversion to phosphorothioate, phosphoramidate, or phosphoroselenoate in one pot. Superior ~1-week solution stability in MeCN/pyridine makes it ideal for intermittent synthesizer operation. >80% diastereoselectivity provides access to stereodefined P-chiral oligos. Choose this monomer when your project demands backbone-modified oligonucleotides or stereopure phosphorothioate constructs.

Molecular Formula C13H17N3O6S
Molecular Weight 0
CAS No. 104684-74-4
Cat. No. B1165683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-A H-PHOSPHONATE)
CAS104684-74-4
Molecular FormulaC13H17N3O6S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-A H-Phosphonate (CAS 104684-74-4): Protected Deoxyadenosine H-Phosphonate Monomer for Oligonucleotide Synthesis – Identity, Specifications, and Procurement Context


D-A H-Phosphonate (CAS 104684-74-4), systematically named N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine 3'-(hydrogen phosphonate) or 4,4'-DMT-2'-deoxyadenosine(N6-benzoyl)H-phosphonate, is a fully protected deoxyadenosine H-phosphonate monomer with molecular formula C₃₈H₃₆N₅O₈P and molecular weight 721.71 g/mol . This compound belongs to the nucleoside H-phosphonate class of synthons used universally alongside phosphoramidites for solid-phase oligonucleotide synthesis [1]. It features a 5'-O-dimethoxytrityl (DMT) protecting group, an N6-benzoyl-protected adenine base, and a reactive 3'-H-phosphonate monoester moiety that enables internucleotide bond formation via activation with acyl chlorides such as pivaloyl chloride or adamantoyl chloride .

Why D-A H-Phosphonate (CAS 104684-74-4) Cannot Be Substituted with Standard Phosphoramidite Monomers: Chemistry-Driven Selection Rationale


Nucleoside H-phosphonate monomers and their phosphoramidite counterparts are not interchangeable synthons despite both being P(III)-based building blocks for oligonucleotide synthesis. The H-phosphonate approach employs fundamentally different activation chemistry (acyl chloride-mediated mixed anhydride formation vs. tetrazole-mediated phosphoramidite activation), requires distinct ancillary reagents, and operates with a divergent synthetic cycle in which oxidation is deferred to a single post-synthesis step rather than performed after every coupling [1]. Critically, the H-phosphonate diester linkage is stable to the acidic detritylation conditions (3% trichloroacetic acid in dichloromethane) that would degrade phosphite triester intermediates, eliminating the need for per-cycle oxidation and enabling one-pot post-synthetic conversion to phosphorothioate, phosphoramidate, phosphoroselenoate, or phosphotriester backbones that are unattainable via standard phosphoramidite chemistry [2]. Furthermore, nucleoside H-phosphonate monomers exhibit superior solution stability relative to phosphoramidites—a property first noted by Garegg et al. and confirmed by multiple studies [3]—making them the preferred choice for laboratories operating DNA synthesizers intermittently or for applications requiring backbone-modified oligonucleotides. These chemistry-level differences mean that substituting a phosphoramidite monomer for this H-phosphonate would require complete reconfiguration of the synthesis platform, reagent suite, and protocol, and would forfeit the unique post-synthetic modification capabilities that define the H-phosphonate method's value proposition.

Quantitative Differentiation Evidence for D-A H-Phosphonate (CAS 104684-74-4) Versus Closest Analogs: Head-to-Head and Cross-Study Comparative Data


Solution Stability of Nucleoside H-Phosphonate Monomers vs. Deoxyadenosine Phosphoramidite: Quantified Degradation Rates Under Storage Conditions

Nucleoside H-phosphonate monomers in acetonitrile/pyridine (1:1) solution exhibit stability of approximately 1 week under refrigerated storage, as specified by multiple commercial suppliers for dA, dC, dG, and dT H-phosphonates alike . In contrast, the corresponding deoxyadenosine phosphoramidite (DMT-dA(bz) phosphoramidite, CAS 98796-53-3) in acetonitrile solution shows a 6% reduction in amidite purity after five weeks of storage under inert gas atmosphere, as determined by HPLC-MS analysis in a systematic study of all four standard deoxyribonucleoside phosphoramidites [1]. The phosphoramidite degradation proceeds via hydrolysis, acrylonitrile elimination, and autocatalytic cyanoethyl phosphonoamidate formation, with deoxyadenosine being substantially more susceptible than thymidine or deoxycytidine (2% purity loss) though less so than deoxyguanosine (39% loss) [1]. The superior stability of nucleoside 3'-H-phosphonates relative to 3'-phosphoramidites was recognized as early as the foundational work by Garegg et al., who identified this property as a key advantage for their use as oligonucleotide synthesis starting materials [2].

Oligonucleotide synthesis Monomer stability Solution degradation

Synthetic Cycle Efficiency: H-Phosphonate Two-Step Chain Elongation vs. Phosphoramidite Four-Step Cycle

The H-phosphonate oligonucleotide synthesis cycle consists of only two steps per nucleotide addition—detritylation and coupling—because the H-phosphonate diester linkage is intrinsically stable to the acidic detritylation conditions (3% trichloroacetic acid in dichloromethane) and does not require intermediate oxidation [1]. Oxidation to the phosphodiester is performed once, after chain elongation is complete, using aqueous iodine [1][2]. In contrast, the standard phosphoramidite cycle requires four steps: detritylation, coupling, capping, and oxidation in every cycle . This difference was noted in foundational patents describing the H-phosphonate method, which state that the process 'does not require a separate capping step and capping reagent because the activating reagent serves a self-capping function' and achieves coupling efficiencies greater than 97% while consuming only two to three equivalents of monomer per coupling [3]. The Science commentary by Virta (2021) confirmed that the superior coupling efficiency, standardized protocols, and established automation of the phosphoramidite method have historically limited H-phosphonate and phosphotriester chemistry to niche applications, but acknowledged the H-phosphonate method's value for applications requiring special chemical orthogonality [4].

Solid-phase synthesis Cycle efficiency Process simplification

Post-Synthetic Backbone Diversification: Single Oxidative Conversion to Phosphorothioate, Phosphoramidate, Phosphoroselenoate, and Phosphotriester Oligonucleotides

A defining advantage of the H-phosphonate approach is that the entire H-phosphonate diester backbone of a fully assembled oligonucleotide can be converted in a single post-synthetic reaction to yield phosphorothioate, phosphoramidate, phosphoroselenoate, or phosphotriester linkages, depending on the oxidizing or modifying reagent employed [1][2]. In the phosphoramidite method, by contrast, backbone modification must be introduced incrementally during each cycle through the choice of oxidizing agent (e.g., sulfurizing reagent for phosphorothioates), which precludes uniform conversion of the entire backbone in one step [2]. The H-phosphonate diester also exists in equilibrium with its phosphite triester tautomer, and silylation can trap the phosphite form, creating a nucleophilic phosphorus center amenable to further derivatization—a reactivity manifold absent in phosphoramidite chemistry [1]. For sulfurization specifically, the H-phosphonate diester can be converted to phosphorothioate diester using elemental sulfur under aqueous conditions, with the relative rate of sulfurization to hydrolysis reaching a maximum around pH 5 [3]. This pH-dependent selectivity provides a tunable parameter for optimizing modified oligonucleotide yield.

Backbone modification Phosphorothioate Oligonucleotide therapeutics

Coupling Efficiency Benchmark: ~98% Average Stepwise Yield for H-Phosphonate Oligonucleotide Synthesis with Monomer Regeneration

A semimechanized simultaneous synthesis of multiple oligonucleotides using nucleoside H-phosphonate intermediates achieved approximately 98% average yield per coupling cycle, with equivalent results obtained using regenerated H-phosphonate monomers [1]. This demonstrates both high coupling efficiency and the economic advantage of monomer recyclability. For context, the patent literature on the H-phosphonate method reports coupling efficiencies greater than 97% while consuming only two to three equivalents of monomer per coupling reaction [2]. By comparison, modern phosphoramidite chemistry routinely achieves >99% per-cycle coupling efficiency ; however, phosphoramidite monomers are consumed stoichiometrically and cannot be readily regenerated. Although the per-cycle coupling efficiency of the phosphoramidite method is marginally higher, the H-phosphonate approach offers the compensatory benefit of monomer regeneration, which reduces net monomer consumption—an important consideration for large-scale or high-throughput oligonucleotide production.

Coupling yield Stepwise efficiency Process economics

Stereochemical Control in Internucleotide Bond Formation: H-Phosphonate Diastereoselectivity >80% de Toward (SP)-Diastereomers

Ribonucleoside 3'-H-phosphonates react with nucleosides and other alcohols with high diastereoselectivity, favoring (SP)-diastereomers with diastereomeric excess (de) greater than 80% [1]. This stereochemical preference has been exploited for the preparation of all-(RP)-oligo(ribonucleotide phosphorothioate)s through a combination of chemical synthesis and post-synthetic enzymatic processing [1]. Optimization studies on reaction conditions—including solvent choice, reagent concentrations, temperature, and condensing agent—have further enhanced the diastereomeric excess from an initial 50–70% to approximately 85% [2]. In the phosphoramidite approach, stereochemical control at phosphorus during internucleotide bond formation is generally not achieved under standard achiral conditions; phosphite triester intermediates are prochiral and produce racemic mixtures upon oxidation unless specialized chiral auxiliaries or catalysts are employed. The inherent diastereoselectivity of the H-phosphonate method thus provides a unique entry point to stereodefined P-chiral oligonucleotide analogs such as phosphorothioates, where the RP and SP configurations exhibit distinct biological properties including differential nuclease resistance and RNase H activation.

Stereochemistry P-chirality Phosphorothioate oligonucleotides

RNA Synthesis Compatibility: Reduced Steric Sensitivity of H-Phosphonate Coupling with 2'-Protected Ribonucleosides

Coupling of ribonucleoside H-phosphonates on a solid support is less sensitive to steric effects arising from the 2'-protecting group compared to coupling of ribonucleoside phosphoramidites [1]. This property enables the synthesis of RNA molecules up to 50–60 nucleotides in length in high yields using the H-phosphonate method [1]. The reduced steric sensitivity is attributed to the smaller size of the H-phosphonate moiety (P(O)(H)OH) relative to the bulkier phosphoramidite group (P(OCH₂CH₂CN)(N(iPr)₂)), which minimizes steric clash with the adjacent 2'-substituent during the coupling step. Additionally, problems associated with the H-phosphonate approach—such as double activation and phosphorus acylation—are ameliorated when using ribonucleosides having a 2'-protecting group [1]. A number of different 2'-hydroxyl protecting groups have been systematically evaluated for compatibility with the H-phosphonate RNA synthesis approach [2]. This steric tolerance makes D-A H-Phosphonate and its ribo-counterparts particularly valuable for RNA oligonucleotide synthesis applications where bulky 2'-protecting strategies (e.g., TBDMS, TOM, ACE) are employed.

RNA oligonucleotide synthesis 2'-Protecting groups Steric hindrance

Optimal Deployment Scenarios for D-A H-Phosphonate (CAS 104684-74-4): Evidence-Anchored Research and Industrial Applications


Uniform Backbone-Modified Oligonucleotide Synthesis: Phosphorothioate, Phosphoramidate, and Phosphoroselenoate Oligonucleotides

D-A H-Phosphonate is optimally deployed in the synthesis of oligonucleotides requiring uniform backbone modification across all internucleotide linkages. Because the H-phosphonate method defers oxidation to a single post-synthetic step, the entire assembled oligonucleotide can be converted to phosphorothioate (using elemental sulfur), phosphoramidate (using I₂/amine), or phosphoroselenoate (using KSeCN) in one reaction [1][2]. This contrasts with the phosphoramidite approach where backbone modification must be applied incrementally at every cycle, increasing reagent consumption and the risk of incomplete conversion at individual positions. The pH-dependent sulfurization selectivity—with the sulfurization-to-hydrolysis ratio maximized around pH 5—provides an additional process control parameter for optimizing phosphorothioate yield and minimizing backbone degradation [3]. This scenario is particularly relevant for antisense oligonucleotide research, radiolabeled probe preparation (³⁵S-phosphorothioates), and nuclease-resistant aptamer development.

Intermittent-Use DNA Synthesizer Laboratories: Leveraging Superior Monomer Solution Stability

For academic core facilities, small biotechnology laboratories, or research groups that operate DNA synthesizers on an intermittent rather than continuous basis, D-A H-Phosphonate offers a practical operational advantage through its approximately 1-week solution stability in acetonitrile/pyridine under refrigeration [1]. This contrasts with deoxyadenosine phosphoramidites, which undergo progressive degradation via hydrolysis and autocatalytic acrylonitrile elimination—with DMT-dA(bz) phosphoramidite showing 6% purity loss after 5 weeks even under inert gas [2]. The H-phosphonate's resistance to oxidation under ambient conditions, noted in the foundational review by Roy and Caruthers, further reduces the risk of monomer degradation during instrument idle periods [3]. The Glen Research Report explicitly notes that 'since nucleoside H-phosphonates are stable in solution, this chemistry may find its place on machines which are used only occasionally for the synthesis of oligonucleotides of less than 50 bases' [4].

Stereodefined P-Chiral Oligonucleotide Analogs: Exploiting >80% Diastereoselectivity for Therapeutic Development

D-A H-Phosphonate and its ribonucleoside counterparts enable the synthesis of stereochemically enriched P-chiral oligonucleotide analogs through the inherent diastereoselectivity of H-phosphonate condensations, which proceed with >80% diastereomeric excess favoring (SP)-configured H-phosphonate diesters [1]. This diastereoselectivity can be further enhanced to approximately 85% de through optimization of solvents, reagent concentrations, and temperature [2]. The resulting stereodefined H-phosphonate diesters serve as precursors to stereopure phosphorothioate oligonucleotides, where the RP and SP configurations at phosphorus exhibit differential nuclease resistance and RNase H activation profiles that are therapeutically relevant [1]. This application scenario is particularly valuable for antisense oligonucleotide drug discovery programs where P-stereochemistry is a critical quality attribute affecting pharmacokinetics and target engagement.

Long RNA Oligonucleotide Synthesis (40–60 nt): Mitigating Steric Hindrance from 2'-Protecting Groups

The reduced steric sensitivity of H-phosphonate coupling relative to phosphoramidite coupling makes D-A H-Phosphonate (and its ribo-analogs) a strategically advantageous choice for RNA oligonucleotide synthesis projects targeting lengths of 40–60 nucleotides, particularly when employing bulky 2'-protecting group strategies such as TBDMS, TOM, or ACE [1]. The Roy and Caruthers review explicitly states that 'coupling of ribonucleoside H-phosphonates on a solid support when compared to coupling ribonucleoside phosphoramidites is less sensitive to steric effects that arise due to the 2'-protecting group' and that 'RNA molecules up to 50 to 60 nucleotides in length can be made in high yields by this method' [1]. Systematic evaluation of 2'-hydroxyl protecting groups for H-phosphonate RNA synthesis has been conducted, providing a validated framework for monomer selection [2]. This scenario is directly relevant to siRNA, guide RNA, and long non-coding RNA research applications.

Quote Request

Request a Quote for D-A H-PHOSPHONATE)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.